molecular formula C15H17N3O2 B2962767 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2097898-91-2

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2962767
CAS No.: 2097898-91-2
M. Wt: 271.32
InChI Key: TUEAKAMFXRQNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research due to its pyrazole carboxamide core, a scaffold renowned for its diverse pharmacological and biological activities . Pyrazole derivatives are extensively investigated as key scaffolds for the discovery of new anti-inflammatory, antimicrobial, and anticancer agents, with several well-established drugs such as Celecoxib and Crizotinib featuring this moiety . Specifically, pyrazole carboxamide analogues have demonstrated potent antifungal properties, with research indicating their mechanism of action may involve the disruption of mitochondrial function in pathogens, potentially by inhibiting critical enzymes in the respiratory chain like succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . This can lead to impaired energy production, destruction of fungal cell membranes, and eventual cell death . The structure of this compound combines a 1,3-dimethyl-1H-pyrazole-5-carboxamide group, which is a common pharmacophore, with a 2,3-dihydro-1-benzofuran moiety, a privileged structure in drug design known to contribute to favorable pharmacokinetic properties and target binding . This molecular architecture makes it a valuable chemical tool for researchers exploring new bioactive molecules in drug discovery programs, agrochemical development, and for studying the fundamental mechanisms of enzyme inhibition. This product is provided for laboratory and research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-7-13(18(2)17-10)15(19)16-8-11-9-20-14-6-4-3-5-12(11)14/h3-7,11H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEAKAMFXRQNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC2COC3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their modifications are summarized below:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Target Compound 1,3-Dimethylpyrazole 2,3-Dihydrobenzofuran-3-ylmethyl Not Provided Combines lipophilic benzofuran with methylpyrazole; potential kinase targeting
Compound If 1,3-Dimethylpyrazole 2,3-Dihydrobenzofuran-5-sulfonamidobenzyl Not Provided Sulfonamide group enhances polarity; melting point 176–178°C
TAK-593 1,3-Dimethylpyrazole Imidazo[1,2-b]pyridazin-6-yl with cyclopropylcarbonylamino Not Provided VEGFR2 inhibitor; heteroaromatic extension improves target affinity
Compound 1,2-Oxazole 2,3-Dihydrobenzofuran-3-ylmethyl and pyridin-3-yl 321.3 Oxazole core may alter electronic properties vs. pyrazole
Compound Pyrazole 2,3-Dihydrobenzofuran-5-yl and 4-isopropylphenyl Not Provided Isopropyl group increases hydrophobicity; potential for enhanced bioavailability

Key Observations:

  • The target compound’s 2,3-dihydrobenzofuran group provides a balance of aromaticity and partial saturation, likely improving metabolic stability compared to fully aromatic analogs .
  • Sulfonamide-containing analogs (e.g., Compound If) exhibit higher melting points (176–178°C vs. 138–140°C for non-sulfonamide Ij ), suggesting stronger intermolecular interactions.
  • Heterocyclic extensions (e.g., imidazopyridazine in TAK-593) demonstrate the importance of auxiliary rings in enhancing target specificity .

Physicochemical Properties

  • Melting Points: Sulfonamide analogs (e.g., Compound If) exhibit higher melting points (176–178°C) than non-sulfonamide derivatives (e.g., Ij at 138–140°C), likely due to hydrogen bonding .
  • Lipophilicity : The target compound’s 1,3-dimethylpyrazole and benzofuran groups may increase logP compared to more polar derivatives, enhancing blood-brain barrier penetration.

Q & A

Q. What optimized synthetic routes are recommended for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how do solvent/base systems influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a one-pot synthesis using 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride with 2,3-dihydro-1-benzofuran-3-ylmethylamine in a polar aprotic solvent (e.g., DMF or THF) is effective. Base selection (e.g., K₂CO₃ or NaH) is critical for deprotonation and accelerating the reaction. A typical protocol involves stirring at room temperature for 12–24 hours, achieving yields of 60–75% .

Q. What purification strategies are most effective for isolating this compound, particularly when dealing with byproducts from cyclocondensation?

Methodological Answer: Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) is recommended for separating the target compound from unreacted starting materials or cyclocondensation byproducts. Recrystallization in ethanol/water (1:1) can further improve purity (>95%). Analytical TLC (Rf ~0.4 in ethyl acetate/hexane) should monitor progress .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?

Methodological Answer:

  • ¹H NMR : Key signals include the benzofuran methylene protons (δ 3.1–3.3 ppm, multiplet), pyrazole methyl groups (δ 2.4–2.6 ppm, singlet), and the carboxamide NH (δ 8.1–8.3 ppm, broad).
  • IR : Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and benzofuran C-O-C (~1240 cm⁻¹).
  • HRMS : Molecular ion peak at m/z 327.1472 (calculated for C₁₇H₁₉N₃O₂) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the benzofuran and pyrazole moieties?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and torsion angles critical for conformational analysis. For example, the dihedral angle between the benzofuran and pyrazole rings typically ranges from 45°–60°, influencing steric interactions. Data collection parameters: Monoclinic space group P2₁/n, with unit cell dimensions a = 10.07 Å, b = 5.14 Å, c = 40.99 Å, β = 96.45° .

Q. What computational approaches (e.g., molecular docking) predict the compound’s biological target engagement?

Methodological Answer: Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinase targets. The pyrazole carboxamide acts as a hydrogen-bond donor to catalytic residues (e.g., Arg120 in COX-2), while the benzofuran enhances hydrophobic binding. Validation via MD simulations (100 ns) assesses stability of ligand-protein complexes .

Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer: Systematic structure-activity relationship (SAR) studies are essential. For example, substituting the benzofuran methyl group with halogens (e.g., Cl or F) may alter logP and bioavailability, explaining discrepancies in IC₅₀ values. Use standardized assays (e.g., enzyme inhibition with ATPase/Topo I) and orthogonal validation (e.g., SPR for binding affinity) to resolve inconsistencies .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Lipophilicity : Introduce polar groups (e.g., -OH or -NH₂) to reduce logP (ideal range: 2–3).
  • Metabolic stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated oxidation.
  • Solubility : Formulate as a hydrochloride salt or use co-solvents (e.g., PEG-400) in animal dosing .

Q. How can in silico toxicity prediction tools (e.g., ProTox-II, Derek Nexus) identify potential off-target effects?

Methodological Answer: ProTox-II predicts hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity (Ames test alerts). Derek Nexus flags structural alerts like the benzofuran moiety for potential aryl hydrocarbon receptor (AhR) activation. Experimental validation via Ames assay and micronucleus testing is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.